Diprenorphine

Description

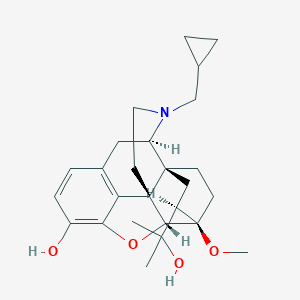

Structure

3D Structure

Propriétés

IUPAC Name |

(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-(2-hydroxypropan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35NO4/c1-23(2,29)18-13-24-8-9-26(18,30-3)22-25(24)10-11-27(14-15-4-5-15)19(24)12-16-6-7-17(28)21(31-22)20(16)25/h6-7,15,18-19,22,28-29H,4-5,8-14H2,1-3H3/t18-,19-,22-,24-,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIJXLIIMXHRJJH-KNLIIKEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16808-86-9 (hydrochloride) | |

| Record name | Diprenorphine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014357789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00903941 | |

| Record name | Diprenorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00903941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14357-78-9 | |

| Record name | Diprenorphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14357-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diprenorphine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014357789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diprenorphine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01548 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diprenorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00903941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diprenorphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPRENORPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F0L5N25ZZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Diprenorphine at Opioid Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diprenorphine is a potent, non-selective opioid ligand with a complex and clinically significant mechanism of action at the three main opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). This technical guide provides a comprehensive overview of this compound's interaction with these G-protein coupled receptors (GPCRs). It details its binding affinity, functional activity as both an antagonist and partial agonist, and the subsequent intracellular signaling cascades. This document summarizes key quantitative data, outlines detailed experimental protocols for receptor characterization, and provides visual representations of the underlying molecular pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to this compound and Opioid Receptors

Opioid receptors, including the µ, δ, and κ subtypes, are integral to a multitude of physiological processes, most notably pain modulation, mood, and reward.[1][2] These receptors are all G-protein coupled receptors (GPCRs) that, upon activation, primarily couple to inhibitory G-proteins (Gi/o).[3][4][5] This interaction initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6]

This compound (M5050) is a derivative of thebaine and a non-selective opioid receptor ligand with high affinity for all three receptor subtypes.[7] Its unique pharmacological profile, characterized by potent antagonism at the µ-opioid receptor and partial agonism at the δ- and κ-opioid receptors, makes it a valuable tool in both veterinary medicine and pharmacological research.[7] In veterinary practice, it is used to reverse the effects of highly potent opioid analgesics like etorphine and carfentanil.[8] In research, its radiolabeled form, [³H]this compound, is a standard tool for characterizing opioid receptor binding.

Mechanism of Action at Opioid Receptors

This compound's interaction with opioid receptors is multifaceted, defined by its high binding affinity across all three receptor types and its distinct functional activity at each.

Binding Affinity

This compound exhibits high, sub-nanomolar affinity for µ, δ, and κ opioid receptors. This non-selective, high-affinity binding is a key feature of its pharmacological profile. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor.

Table 1: this compound Binding Affinity at Human Opioid Receptors

| Receptor Subtype | Radioligand | Kᵢ (nM) | pKᵢ | Reference |

| Mu (µ) | [³H]this compound | 0.69 | 9.16 | [9] |

| Delta (δ) | [³H]DPDPE | 0.23 | 9.64 | [9] |

| Kappa (κ) | [³H]this compound | 0.28 | 9.55 | [9] |

Note: Kᵢ values can vary based on experimental conditions, including the specific radioligand and cell system used.

Functional Activity

This compound's functional activity is receptor-dependent:

-

Mu (µ) Opioid Receptor: At the µ-opioid receptor, this compound acts as a potent antagonist .[7] It effectively blocks the receptor, preventing endogenous and exogenous agonists from binding and eliciting a response. This antagonistic action is the basis for its use in reversing opioid-induced respiratory depression and sedation.[8]

-

Delta (δ) and Kappa (κ) Opioid Receptors: In contrast to its action at the µ-receptor, this compound behaves as a partial agonist at both the δ- and κ-opioid receptors.[7] This means it binds to and activates these receptors, but with a lower intrinsic efficacy than a full agonist. This partial agonism can lead to some opioid-like effects, but also a ceiling effect where increasing the dose does not produce a proportionally greater response.

Table 2: Functional Activity Parameters of this compound

| Receptor Subtype | Assay Type | Parameter | Value | Functional Classification | Reference |

| Mu (µ) | GTPγS Binding | - | - | Antagonist | [7] |

| Delta (δ) | GTPγS Binding | - | - | Partial Agonist | [7] |

| Kappa (κ) | GTPγS Binding | - | - | Partial Agonist | [7] |

Signaling Pathways

The binding of this compound to opioid receptors initiates intracellular signaling cascades. As a µ-receptor antagonist, it blocks the canonical Gi/o-coupled pathway. As a partial agonist at δ and κ receptors, it activates this pathway, albeit to a lesser extent than a full agonist.

G-Protein Coupled Signaling

Opioid receptors are coupled to inhibitory G-proteins (Gi/o).[4] Upon activation by an agonist (or partial agonist like this compound at δ and κ receptors), the G-protein dissociates into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[6] The Gβγ subunit can modulate various downstream effectors, including ion channels.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro pharmacological assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for opioid receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the opioid receptor of interest (µ, δ, or κ) are prepared from cultured cells or brain tissue homogenates.[10]

-

Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]this compound) is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.[10]

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.[10]

-

Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[11]

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by an agonist or partial agonist.

Methodology:

-

Membrane Preparation: As with the radioligand binding assay, cell membranes expressing the opioid receptor of interest are prepared.[12]

-

Incubation: Membranes are incubated with a constant concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog) and varying concentrations of this compound.[12][13]

-

Filtration: The reaction is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins is measured.[12]

-

Scintillation Counting: The radioactivity on the filters is quantified.

-

Data Analysis: The data are plotted to generate a concentration-response curve, from which the EC50 (the concentration of this compound that produces 50% of the maximal response) and Emax (the maximal response) can be determined.[12]

Schild Analysis for Antagonism

To characterize this compound's antagonist activity at the µ-opioid receptor, a Schild analysis is performed.

Methodology:

-

Agonist Dose-Response Curves: A series of dose-response curves for a full µ-opioid agonist (e.g., DAMGO) are generated in the absence and presence of several fixed concentrations of this compound.

-

Dose Ratio Calculation: The dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist) is calculated for each concentration of this compound.

-

Schild Plot: A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the antagonist (this compound) concentration.

-

pA₂ Determination: For a competitive antagonist, the Schild plot should be a straight line with a slope of 1. The x-intercept of this line provides the pA₂ value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. The pA₂ is a measure of the antagonist's potency.

Conclusion

This compound's mechanism of action is a compelling example of ligand-directed signaling at opioid receptors. Its high-affinity, non-selective binding, coupled with its distinct functional profile of µ-antagonism and δ/κ-partial agonism, underscores the complexity of opioid pharmacology. A thorough understanding of its interactions with opioid receptors, facilitated by the experimental approaches detailed in this guide, is crucial for its application in both research and clinical contexts and for the development of novel opioid receptor modulators with improved therapeutic profiles.

References

- 1. What are Opioid receptors; mu/kappa/delta modulators and how do they work? [synapse.patsnap.com]

- 2. Opioid Receptors: Definition, Types, Functions, and Examples [healthline.com]

- 3. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 5. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. [6-O-methyl-11C]this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Delta Opioid Receptor-Mediated Antidepressant-Like Effects of this compound in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Etorphine - Wikipedia [en.wikipedia.org]

- 9. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. zenodo.org [zenodo.org]

- 12. benchchem.com [benchchem.com]

- 13. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

Diprenorphine's Interaction with Opioid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the binding affinity of diprenorphine for the mu (µ), delta (δ), and kappa (κ) opioid receptors. This compound, a potent, non-selective opioid antagonist, is a crucial tool in pharmacological research. Understanding its interaction with these receptors is fundamental for the development of novel therapeutics and for elucidating the complex mechanisms of the opioid system. This document provides a comprehensive overview of its binding characteristics, the experimental methods used to determine them, and the associated signaling pathways.

Quantitative Analysis of this compound Binding Affinity

The binding affinity of this compound for µ, δ, and κ opioid receptors is typically quantified using radioligand binding assays. The inhibition constant (Ki) and the dissociation constant (Kd) are key parameters derived from these experiments, indicating the potency of the ligand's interaction with the receptor. A lower Ki or Kd value signifies a higher binding affinity.

| Parameter | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference |

| Ki (nM) | 0.20 | 0.18 | 0.47 | [1] |

| Kd of [3H]this compound (nM) | 0.39 | 0.44 | 0.27 | [2] |

Table 1: Binding Affinity of this compound for Opioid Receptors. This table summarizes the reported inhibition constant (Ki) of this compound and the dissociation constant (Kd) of radiolabeled this compound ([3H]this compound) for human µ, δ, and κ opioid receptors.

Experimental Protocols

The determination of this compound's binding affinity relies on established in vitro pharmacological assays. The two primary methods are the radioligand binding assay and the functional GTPγS binding assay.

Radioligand Binding Assay

This technique directly measures the interaction of a radiolabeled ligand with its receptor. Competition binding assays are commonly employed to determine the affinity of an unlabeled compound, such as this compound.

Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of cell membranes expressing the receptor. The unlabeled compound (this compound) is added at increasing concentrations, and its ability to displace the radioligand is measured. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the Ki value.[3]

Detailed Methodology:

-

Membrane Preparation: Cell lines stably expressing the human µ, δ, or κ opioid receptor, or brain tissue homogenates, are used as the receptor source. The cells or tissue are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The membrane pellet is then resuspended in the assay buffer.[4]

-

Radioligands:

-

Non-selective: [3H]this compound is often used as a non-selective antagonist radioligand.[3][5][6]

-

µ-selective: [3H]-DAMGO is a commonly used agonist radioligand for the µ-opioid receptor.[3]

-

δ-selective: [3H]-Naltrindole is a specific antagonist radioligand for the δ-opioid receptor.[3]

-

κ-selective: [3H]-U-69,593 is a specific agonist radioligand for the κ-opioid receptor.[3]

-

-

Assay Procedure:

-

A constant concentration of the radioligand and the membrane preparation are incubated in an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with varying concentrations of unlabeled this compound.[3]

-

To determine non-specific binding, a high concentration of a non-labeled universal opioid ligand like naloxone (e.g., 10 µM) is used.[3]

-

The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 45-60 minutes) to reach equilibrium.[4]

-

-

Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioactivity. The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition curves. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G protein-coupled receptors (GPCRs), such as the opioid receptors, by an agonist. As this compound is an antagonist, this assay is used to determine its ability to block agonist-stimulated G protein activation.

Principle: In the presence of an agonist, the opioid receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the associated Gα subunit of the G protein. The GTPγS binding assay utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the activated Gα subunit. The amount of bound [35S]GTPγS is a direct measure of G protein activation.[7] To determine the antagonistic properties of this compound, its ability to inhibit agonist-stimulated [35S]GTPγS binding is measured.

Detailed Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the opioid receptor of interest are prepared.

-

Reagents:

-

Agonist: A specific agonist for the receptor is used to stimulate G protein activation (e.g., DAMGO for µ, SNC80 for δ, U69,593 for κ).[8]

-

[35S]GTPγS: The radiolabeled, non-hydrolyzable GTP analog.

-

GDP: Guanosine diphosphate is included in the assay buffer to maintain the G protein in its inactive state.

-

This compound: The antagonist being tested.

-

-

Assay Procedure:

-

Membranes are pre-incubated with this compound at various concentrations.

-

The specific agonist is then added to stimulate the receptor.

-

[35S]GTPγS is added to the reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgSO4, 0.2 mM EGTA, 30 µM GDP).[4]

-

The incubation is carried out at 30°C for a defined time.

-

-

Separation and Detection: The reaction is stopped by rapid filtration, and the amount of [35S]GTPγS bound to the membranes is quantified by scintillation counting.

-

Data Analysis: The ability of this compound to inhibit the agonist-stimulated [35S]GTPγS binding is analyzed to determine its antagonist potency (often expressed as an IC50 or Ki value).

Opioid Receptor Signaling Pathways

Mu, delta, and kappa opioid receptors are all G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gαi/o).[9] The binding of an agonist to these receptors initiates a cascade of intracellular signaling events. As an antagonist, this compound blocks these pathways by preventing agonist binding.

Canonical G Protein-Dependent Pathway:

-

Receptor Activation: An agonist binds to the opioid receptor, causing a conformational change.

-

G Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α subunit of the associated Gi/o protein.

-

Subunit Dissociation: The G protein dissociates into Gαi/o-GTP and Gβγ subunits.

-

Downstream Effectors:

-

Gαi/o-GTP: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9]

-

Gβγ: Modulates ion channels, primarily by activating G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs). This leads to neuronal hyperpolarization and reduced neurotransmitter release.[7]

-

β-Arrestin Pathway and Receptor Regulation:

Following prolonged agonist exposure, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin binding uncouples the receptor from the G protein, leading to desensitization, and can also initiate receptor internalization and trigger G protein-independent signaling cascades.[9] this compound, as an antagonist, prevents the agonist-induced activation and subsequent recruitment of β-arrestin.

References

- 1. [6-O-methyl-11C]this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radioligand-binding studies [bio-protocol.org]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. Opioid Peptide Receptor Studies. 13. Characterization of Opioid A...: Ingenta Connect [ingentaconnect.com]

- 9. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Diprenorphine: A Partial Agonist at Opioid Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diprenorphine is a potent, non-selective opioid ligand that interacts with mu (μ), delta (δ), and kappa (κ) opioid receptors. While traditionally known as an opioid antagonist for veterinary use, detailed pharmacological studies have revealed a more complex profile. This technical guide delineates the pharmacological properties of this compound, establishing its characterization as a partial agonist at all three classical opioid receptor subtypes. This document provides a comprehensive overview of its binding affinity, functional potency, and efficacy, supported by detailed experimental protocols and visualizations of the associated signaling pathways. The information presented herein is intended to serve as a critical resource for researchers and professionals engaged in opioid pharmacology and drug development.

Introduction

This compound, a derivative of thebaine, is a high-affinity ligand for μ-, δ-, and κ-opioid receptors. Historically, it has been utilized in veterinary medicine as a powerful antagonist to reverse the effects of highly potent opioids like etorphine and carfentanil. However, a closer examination of its pharmacological activity reveals that it is not a silent antagonist. Instead, this compound exhibits weak partial agonism at all three opioid receptor subtypes.[1] This dual characteristic of high affinity and low intrinsic efficacy underpins its unique pharmacological profile and potential therapeutic applications. Understanding the nuances of its interaction with opioid receptors is crucial for the rational design of novel analgesics and therapeutics for opioid use disorder.

Quantitative Pharmacological Data

The interaction of this compound with opioid receptors has been quantified through various in vitro assays. The following tables summarize its binding affinity (Ki), functional potency (EC50), and efficacy (Emax) at the μ, δ, and κ opioid receptors.

Table 1: Binding Affinity of this compound at Human Opioid Receptors

| Receptor Subtype | Radioligand | Kᵢ (nM) | Reference |

| Mu (μ) | [³H]this compound | 0.20 | [2] |

| Delta (δ) | [³H]this compound | 0.18 | [2] |

| Kappa (κ) | [³H]this compound | 0.47 | [2] |

Table 2: Functional Potency and Efficacy of this compound at Human Opioid Receptors (G-Protein Activation)

| Receptor Subtype | Assay | Full Agonist | This compound EC₅₀ (nM) | This compound Eₘₐₓ (% of Full Agonist) | Reference |

| Mu (μ) | [³⁵S]GTPγS | DAMGO | ~5 | Low | [3] |

| Delta (δ) | [³⁵S]GTPγS | DPDPE | ~10 | Partial Agonist Activity | [1] |

| Kappa (κ) | [³⁵S]GTPγS | U-69,593 | ~8 | Partial Agonist Activity | [1] |

Note: The exact EC₅₀ and Eₘₐₓ values can vary depending on the specific cell line and experimental conditions. The data presented represents a consensus from multiple studies.

Experimental Protocols

The characterization of this compound's pharmacological profile relies on standardized in vitro assays. The following are detailed methodologies for two key experiments.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of this compound for opioid receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing the opioid receptor of interest (μ, δ, or κ).

-

Radioligand (e.g., [³H]this compound).

-

This compound hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer.

-

50 µL of varying concentrations of this compound (competitor).

-

50 µL of a fixed concentration of the radioligand.

-

50 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the ability of this compound to activate G-proteins coupled to the opioid receptors, thus quantifying its potency (EC₅₀) and efficacy (Eₘₐₓ) as a partial agonist.

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog).

-

This compound hydrochloride.

-

GDP (Guanosine diphosphate).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Full agonist for the respective receptor (e.g., DAMGO for μ, DPDPE for δ, U-69,593 for κ).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: As described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer.

-

50 µL of varying concentrations of this compound or the full agonist.

-

50 µL of the membrane preparation.

-

25 µL of GDP solution.

-

-

Pre-incubation: Incubate the plate at 30°C for 15 minutes.

-

Initiation of Reaction: Add 25 µL of [³⁵S]GTPγS to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Counting: Measure the radioactivity as described previously.

-

Data Analysis: Construct dose-response curves by plotting the specific binding of [³⁵S]GTPγS against the logarithm of the agonist concentration. Determine the EC₅₀ and Eₘₐₓ values by non-linear regression. The Eₘₐₓ of this compound is expressed as a percentage of the maximal stimulation achieved by the full agonist.

Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gαi/o). Upon activation by an agonist, these receptors initiate a cascade of intracellular signaling events. As a partial agonist, this compound activates these pathways to a lesser extent than a full agonist.

Caption: this compound-mediated G-protein signaling pathway.

Upon binding of this compound to an opioid receptor, the associated Gαi/o protein is partially activated, leading to the dissociation of the Gα-GTP and Gβγ subunits. The Gαi/o-GTP subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] The Gβγ subunit can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[5] Additionally, the Gβγ subunit can inhibit voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.

Caption: General workflow for in vitro pharmacological characterization.

Discussion

The pharmacological profile of this compound as a partial agonist has significant implications. Its high affinity for all three opioid receptors allows it to effectively displace other opioids, including potent agonists. However, its low intrinsic efficacy means that it produces a submaximal response, even at saturating concentrations. This "ceiling effect" is a hallmark of partial agonism and contributes to a greater safety profile compared to full agonists, particularly concerning respiratory depression.

The partial agonism at δ and κ receptors, coupled with what can be functional antagonism at the μ receptor in the presence of a full agonist, suggests a complex in vivo pharmacological effect. For instance, its antidepressant-like effects have been attributed to its partial agonist activity at the δ-opioid receptor.[1] The ability to modulate multiple opioid receptors simultaneously makes this compound and similar compounds intriguing candidates for the development of novel therapeutics with multifaceted actions.

Conclusion

This compound is a non-selective, high-affinity opioid receptor ligand with a well-characterized profile as a partial agonist at μ, δ, and κ opioid receptors. Its ability to engage all three receptor subtypes with low intrinsic efficacy distinguishes it from classical opioid agonists and antagonists. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of opioid pharmacology. Further investigation into the clinical implications of its unique pharmacological profile is warranted and may pave the way for the development of safer and more effective opioid-based therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Buprenorphine Is a Weak Partial Agonist That Inhibits Opioid Receptor Desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [6-O-methyl-11C]this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. G-protein-gated potassium channels containing Kir3.2 and Kir3.3 subunits mediate the acute inhibitory effects of opioids on locus ceruleus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of Diprenorphine (M5050) Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diprenorphine (M5050), a potent, non-selective opioid receptor antagonist, has carved a unique and critical niche in veterinary medicine and pharmacology research. This technical guide provides a comprehensive overview of the discovery, historical development, and key pharmacological characteristics of this compound. It details its synthesis, binding affinities for opioid receptors, in vivo antagonist potency, and the underlying signaling mechanisms of its action. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of complex biological and chemical processes to facilitate a deeper understanding of this important compound.

Discovery and Historical Development

The development of this compound is intrinsically linked to the pioneering research on potent opioid analgesics and their antagonists conducted at the research laboratories of Reckitt & Sons (later Reckitt & Colman) in the United Kingdom.

Key Researchers and Timeline: The foundational work on the oripavine-derived opioids, which includes this compound and its structurally related and incredibly potent agonist, etorphine, was carried out by a team led by Kenneth W. Bentley and D. G. Hardy in the 1960s. Their extensive work on the molecular rearrangements in the morphine-thebaine group led to the synthesis of a series of novel compounds with remarkable potencies.

The development of these compounds was driven by the need for potent analgesics for veterinary use in large animals. Etorphine (M99), with an analgesic potency thousands of times that of morphine, emerged from this research as an effective immobilizing agent for wildlife and zoo animals.[1] However, the extreme potency of etorphine necessitated the development of a powerful and reliable antagonist to ensure the safety of both the animals and the handlers. This led to the synthesis and development of this compound (M5050), also known under the brand name Revivon.[2][3]

Institutional Context: The Role of Reckitt & Sons

Reckitt & Sons, a British company with a history dating back to 1840, expanded into the pharmaceutical sector in the early 20th century.[4][5] The company's research division in Hull, UK, became a hub for innovative research in medicinal chemistry, particularly in the field of analgesics. The work of Bentley and Hardy in the 1960s on the thebaine-derived opioids, including etorphine and this compound, was a significant achievement for the company and solidified its position in the field of veterinary pharmaceuticals.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process starting from thebaine, a natural opium alkaloid. The key steps, as described in the seminal work by Bentley and Hardy, involve a Diels-Alder reaction followed by a series of modifications to the thebaine structure.

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol based on the publications of Bentley and Hardy.

-

Diels-Alder Reaction: Thebaine is reacted with methyl vinyl ketone in a Diels-Alder [4+2] cycloaddition reaction to form a 7α-acetyl-6,14-endo-ethenotetrahydrothebaine adduct.

-

Grignard Reaction: The resulting ketone is then treated with a Grignard reagent, such as cyclopropylmagnesium bromide, to introduce the cyclopropylmethyl group at the nitrogen atom (N-17) and to form the tertiary alcohol at C-7.

-

O-Demethylation: The 3-methoxy group of the oripavine derivative is demethylated to a hydroxyl group to yield this compound.

Caption: Chemical synthesis workflow for this compound.

Pharmacological Properties

This compound is characterized as a non-selective, high-affinity opioid receptor antagonist with weak partial agonist activity at all three major opioid receptor subtypes: mu (µ), kappa (κ), and delta (δ).[2][3]

In Vitro Binding Affinity

The binding affinity of this compound to opioid receptors has been extensively studied using radioligand binding assays.

Table 1: In Vitro Binding Affinities of this compound

| Receptor Subtype | Radioligand | Kd (nM) | Ki (nM) |

| Mu (µ) | [³H]this compound | 0.39 | 0.07 |

| Delta (δ) | [³H]this compound | 0.44 | 0.23 |

| Kappa (κ) | [³H]this compound | 0.27 | 0.02 |

Kd values from competitive inhibition of [³H]this compound binding. Ki values from various competitive binding studies.

Experimental Protocol: Radioligand Competitive Binding Assay

-

Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells stably expressing the human µ-opioid receptor) are prepared by homogenization and centrifugation.

-

Incubation: The membranes are incubated with a selective radioligand for the target receptor (e.g., [³H]DAMGO for µ-receptors) and varying concentrations of this compound.

-

Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration, and the amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental workflow for a radioligand competitive binding assay.

In Vivo Antagonist Potency

This compound is a highly potent opioid antagonist in vivo, capable of reversing the profound effects of super-potent opioids like etorphine and carfentanil.

Table 2: In Vivo Antagonist Potency of this compound

| Opioid Agonist | Animal Model | Effect Measured | ED₅₀ of this compound |

| Etorphine | Large Mammals (e.g., Rhinoceros, Elephant) | Reversal of Immobilization | 1.3 - 2 mg per mg of etorphine |

| Morphine | Rat | Reversal of Analgesia (Tail-flick test) | ~10-15 µg/kg |

Experimental Protocol: Reversal of Opioid-Induced Immobilization in Large Animals

-

Animal Preparation and Immobilization: A large mammal, such as a white rhinoceros, is immobilized with a calculated dose of etorphine administered via a projectile dart.[6]

-

Monitoring: Physiological parameters, including respiratory rate and depth, are monitored throughout the immobilization period.

-

Antagonist Administration: Once the veterinary procedure is complete, this compound is administered intravenously, typically into an ear vein, at a dose ratio of approximately 1.3 to 2 times the initial etorphine dose.[1]

-

Recovery Observation: The time to reversal of immobilization (e.g., head lift, attempts to stand, and full standing) is recorded. The quality of the recovery is also assessed.

Caption: Experimental workflow for etorphine reversal with this compound in large animals.

Mechanism of Action: G-Protein Coupled Receptor Signaling

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o class of G-proteins.[7] As a weak partial agonist, this compound binds to the opioid receptor and induces a conformational change that leads to a submaximal activation of the associated G-protein.

Signaling Pathway:

-

Ligand Binding: this compound binds to the extracellular domain of the µ, κ, or δ opioid receptor.

-

Receptor Activation (Partial): This binding induces a conformational change in the receptor, but to a lesser extent than a full agonist.

-

G-Protein Activation: The partially activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gαi/o protein.

-

Downstream Effects:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The βγ-subunits of the G-protein can directly interact with and modulate the activity of ion channels, such as promoting the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs). This leads to hyperpolarization of the neuron and reduced neurotransmitter release.

-

As an antagonist, this compound's high affinity for the receptor allows it to displace potent agonists like etorphine, thereby terminating their signaling and reversing their physiological effects.

Caption: G-protein signaling pathway for this compound as a weak partial agonist.

Conclusion

This compound (M5050) stands as a testament to the targeted drug discovery and development efforts of the mid-20th century. Born out of the necessity to safely manage the effects of its ultra-potent agonist counterpart, etorphine, this compound has become an indispensable tool in veterinary medicine for the immobilization and management of large and wild animals. Its unique pharmacological profile as a high-affinity, non-selective opioid receptor antagonist with weak partial agonist activity provides a robust and reliable mechanism for reversing profound opioid-induced effects. The foundational research by Bentley and Hardy at Reckitt & Sons laid the groundwork for a generation of potent opioid modulators, and the continued study of this compound offers valuable insights into the structure-activity relationships and signaling mechanisms of the opioid system. This technical guide has aimed to provide a comprehensive and detailed resource for professionals in the field, fostering a deeper understanding of this remarkable and life-saving compound.

References

- 1. Etorphine - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Reckitt and Sons - Graces Guide [gracesguide.co.uk]

- 5. reckitt.com [reckitt.com]

- 6. Use of butorphanol and this compound to counter respiratory impairment in the immobilised white rhinoceros (Ceratotherium simum) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure-Activity Relationship of Diprenorphine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diprenorphine, a potent opioid receptor ligand, has been a subject of extensive research due to its complex pharmacological profile. As a derivative of thebaine, this compound is structurally characterized by a 6,14-ethenomorphinan skeleton. It is widely recognized as a non-selective, high-affinity antagonist at the mu (μ), delta (δ), and kappa (κ) opioid receptors. However, emerging evidence also points towards its partial agonist activity, particularly at the κ- and δ-opioid receptors.[1][2][3] This dual characteristic makes the study of its structure-activity relationship (SAR) a compelling area for the development of novel therapeutics with tailored pharmacological effects.

This technical guide provides a comprehensive overview of the SAR studies of this compound, focusing on the core aspects of chemical synthesis, pharmacological activity, and receptor signaling. It aims to serve as a valuable resource for researchers and professionals involved in the field of opioid pharmacology and drug development.

Core Structure and Pharmacological Profile

This compound's fundamental structure is the rigid pentacyclic framework of the morphinan alkaloid. Key structural features that dictate its interaction with opioid receptors include:

-

The N-substituent: The cyclopropylmethyl group at the nitrogen atom (N-17) is a crucial determinant of its antagonist and partial agonist properties.

-

The C6-methoxy group and the 6,14-etheno bridge: These features contribute to its high affinity for all three opioid receptor subtypes.

-

The C7-side chain: The α,α-dimethyl-7-methanol group also influences its binding and functional activity.

This compound exhibits sub-nanomolar binding affinities for μ, δ, and κ opioid receptors, making it a potent, non-selective ligand.[1][2] While predominantly classified as an antagonist, functional assays have demonstrated its capacity to act as a partial agonist at κ- and δ-opioid receptors.[1][2][3] This mixed efficacy profile is a key area of interest in SAR studies.

Structure-Activity Relationship Studies

Systematic modifications of the this compound scaffold have provided valuable insights into the structural requirements for receptor affinity and functional activity.

N-Substituent Modifications

The nature of the substituent at the nitrogen atom profoundly influences the pharmacological profile of this compound analogues. While the cyclopropylmethyl group is associated with potent antagonism, variations can shift the activity towards agonism or alter the selectivity profile.

A series of N-substituted 7β-diprenorphine analogues have been synthesized to explore these relationships.[4][5][6] The general synthetic route often involves the N-demethylation of a thebaine or oripavine derivative, followed by N-alkylation with the desired substituent.

Table 1: Binding Affinities of N-Substituted this compound Analogues

| N-Substituent | μ-OR Ki (nM) | δ-OR Ki (nM) | κ-OR Ki (nM) | Reference |

| Cyclopropylmethyl (this compound) | 0.4 | 0.18 | 0.2 | [IUPHAR/BPS Guide to PHARMACOLOGY] |

| Methyl | - | - | - | Data not available |

| Allyl | - | - | - | Data not available |

| Propargyl | - | - | - | Data not available |

| Phenethyl | - | - | - | Data not available |

Note: Comprehensive quantitative data for a systematic series of N-substituted this compound analogues is currently limited in the publicly available literature. The table will be populated as more data becomes available.

C6-Position Modifications

Modifications at the C6 position, typically involving the methoxy group, have been explored to modulate affinity and selectivity. For instance, the synthesis of 6-O-desmethyl-diprenorphine derivatives allows for the introduction of various substituents at this position.

C7-Position Modifications

The tertiary alcohol side chain at the C7 position also plays a role in receptor interaction. Analogues with alterations in this region have been synthesized to probe its contribution to the SAR.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and some of its closely related analogues.

Table 2: Opioid Receptor Binding Affinities (Ki in nM)

| Compound | μ-OR | δ-OR | κ-OR | Reference |

| This compound | 0.4 | 0.18 | 0.2 | [IUPHAR/BPS Guide to PHARMACOLOGY] |

| Buprenorphine | 0.22 | 4.5 | 0.35 | [IUPHAR/BPS Guide to PHARMACOLOGY] |

| Etorphine | 0.03 | 0.38 | 0.07 | [IUPHAR/BPS Guide to PHARMACOLOGY] |

Table 3: Functional Activity Data (EC50 in nM and Emax %)

| Compound | Receptor | Assay | EC50 (nM) | Emax (%) | Reference |

| This compound | μ-OR | [35S]GTPγS | - | Antagonist | [1][2] |

| This compound | δ-OR | [35S]GTPγS | - | Partial Agonist | [1][2] |

| This compound | κ-OR | [35S]GTPγS | - | Partial Agonist | [1][2][3] |

Experimental Protocols

Synthesis of N-Substituted 7β-Diprenorphine Analogues

A general procedure for the synthesis of N-substituted 7β-diprenorphine analogues starts from thebaine.[4][5][6]

Workflow for Synthesis of N-Substituted this compound Analogues

References

- 1. Delta Opioid Receptor-Mediated Antidepressant-Like Effects of this compound in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Delta Opioid Receptor-Mediated Antidepressant-Like Effects of this compound in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound has agonist activity at opioid kappa-receptors in the myenteric plexus of the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

In Vitro Characterization of Diprenorphine Receptor Binding: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in vitro methods used to characterize the binding of Diprenorphine to opioid receptors. This compound is a potent, non-selective opioid receptor ligand, exhibiting antagonist or partial agonist activity at the three main opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ).[1][2] Its high affinity for all three receptor types makes it a valuable tool in opioid research, particularly in radioligand binding assays and positron emission tomography (PET) imaging studies.[1]

Understanding the binding characteristics of this compound is crucial for interpreting experimental results and for the development of novel opioid-based therapeutics. This guide details the experimental protocols for key in vitro assays, presents quantitative binding data in a structured format, and provides visual representations of experimental workflows and signaling pathways.

Data Presentation: this compound Binding Affinity and Receptor Density

The following tables summarize the quantitative data for this compound's binding affinity (Ki and Kd) and maximal binding capacity (Bmax) at the mu, delta, and kappa opioid receptors.

Table 1: Binding Affinity of this compound for Opioid Receptors

| Receptor Subtype | Ligand | Ki (nM) | Kd (nM) | Preparation | Reference |

| Mu (µ) | This compound | 0.20 | - | Rat brain membranes | [1] |

| Delta (δ) | This compound | 0.18 | - | Rat brain membranes | [1] |

| Kappa (κ) | This compound | 0.47 | - | Rat brain membranes | [1] |

| Non-selective | [3H]this compound | - | 0.23 | Rat brain membranes | [1] |

| Non-selective | [11C]this compound | - | 0.85 ± 0.17 | Human brain (in vivo PET) | [1] |

Ki (Inhibition Constant): The concentration of a competing ligand that occupies 50% of the receptors in the presence of a radioligand. A lower Ki value indicates higher binding affinity. Kd (Dissociation Constant): The concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates higher binding affinity.

Table 2: Maximal Binding Capacity (Bmax) of [3H]this compound

| Preparation | Bmax (fmol/mg protein) | Bmax (pmol/g brain) | Reference |

| Rat brain membranes | 530 | - | [1] |

| Fresh untreated Tris buffer rat brain homogenate | - | ~30 | [3] |

| Washed rat brain homogenate membranes | - | 13-22 | [3] |

Bmax (Maximal Binding Capacity): Represents the total concentration of receptors in a given tissue or cell preparation.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound receptor binding are provided below.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity and density of receptors.[4][5]

1. Saturation Binding Assay

This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radioligand, such as [3H]this compound.

-

Objective: To determine the Kd and Bmax of [3H]this compound.

-

Materials:

-

Cell membranes or tissue homogenates expressing opioid receptors.

-

[3H]this compound (radioligand).

-

Unlabeled naloxone or this compound (for determining non-specific binding).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and a scintillation counter.

-

-

Protocol:

-

Prepare serial dilutions of [3H]this compound in the assay buffer across a range of concentrations (e.g., 0.01 to 10 nM).

-

In a series of tubes, incubate a constant amount of membrane protein (e.g., 20 µg) with the varying concentrations of [3H]this compound.[6]

-

For each concentration, prepare a parallel set of tubes containing a high concentration of unlabeled naloxone (e.g., 10 µM) to determine non-specific binding.[7]

-

Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[6]

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding (counts in the presence of naloxone) from the total binding.

-

Plot the specific binding against the concentration of [3H]this compound.

-

Analyze the resulting saturation curve using non-linear regression (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.[5]

-

-

2. Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a radioligand for binding to the receptors.

-

Objective: To determine the Ki of this compound at µ, δ, and κ opioid receptors.

-

Materials:

-

Cell membranes expressing the specific opioid receptor subtype (e.g., CHO-hMOR, CHO-hDOR, CHO-hKOR).[6]

-

A fixed concentration of a suitable radioligand (e.g., [3H]this compound for µ and κ, or a selective radioligand like [3H]naltrindole for δ).[6][8]

-

Serial dilutions of unlabeled this compound.

-

Assay Buffer, filters, and scintillation supplies as in the saturation assay.

-

-

Protocol:

-

Prepare serial dilutions of unlabeled this compound over a wide concentration range (e.g., 10-12 to 10-5 M).

-

In a series of tubes, incubate a constant amount of membrane protein, a fixed concentration of the radioligand (typically at or near its Kd value), and the varying concentrations of unlabeled this compound.

-

Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-selective antagonist like naloxone).[7]

-

Incubate the tubes to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).[6]

-

Terminate the reaction by rapid filtration and wash the filters as described previously.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve (log(inhibitor) vs. response) using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).[4]

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Functional Assays

Functional assays measure the consequence of receptor binding, such as G-protein activation or second messenger modulation.

1. [35S]GTPγS Binding Assay

This assay measures the activation of G-proteins, which is one of the earliest events following agonist binding to a GPCR.[9][10] It can be used to determine the potency (EC50) and efficacy (Emax) of a compound and to distinguish between agonists, partial agonists, and antagonists.[9]

-

Objective: To characterize the functional activity of this compound (as a partial agonist or antagonist) at opioid receptors.

-

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

[35S]GTPγS (non-hydrolyzable GTP analog).

-

Unlabeled GTPγS (for non-specific binding).

-

GDP (to enhance agonist-stimulated signal).[11]

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).[11]

-

Test compounds (this compound, a known full agonist like DAMGO for µ, and a known antagonist like naloxone).

-

96-well filter plates or SPA beads.

-

-

Protocol:

-

Prepare serial dilutions of the test compounds (this compound, full agonist).

-

In a 96-well plate, add the assay buffer, the test compounds, the membrane suspension (e.g., 10-20 µg protein/well), and GDP (final concentration 10-100 µM).[11]

-

To determine non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM) to a set of wells.[11]

-

Pre-incubate the plate at 30°C for 15 minutes.[11]

-

Initiate the reaction by adding [35S]GTPγS (final concentration 0.05-0.1 nM).[11]

-

Incubate the plate at 30°C for 60 minutes with gentle shaking.[11]

-

Terminate the reaction by rapid filtration through filter plates.

-

Wash the plates with ice-cold buffer.

-

Dry the plates and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Subtract non-specific binding to obtain specific [35S]GTPγS binding.

-

Plot the specific binding against the log concentration of the agonist.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 (potency) and Emax (efficacy) values.

-

To test for antagonist activity, perform the assay with a fixed concentration of a full agonist in the presence of increasing concentrations of this compound.

-

-

2. cAMP Inhibition Assay

Opioid receptors are coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This assay measures this downstream effect.

-

Objective: To determine the ability of this compound to inhibit forskolin-stimulated cAMP production.

-

Materials:

-

Protocol:

-

Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere.

-

Pre-treat the cells with serial dilutions of the test compound (this compound) for a short period.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.[14]

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percentage of inhibition of forskolin-stimulated cAMP levels for each concentration of the test compound.

-

Plot the percentage of inhibition against the log concentration of the compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

-

-

Mandatory Visualizations

The following diagrams illustrate the workflows and pathways described in this guide.

Caption: Workflow for a radioligand saturation binding experiment.

References

- 1. [6-O-methyl-11C]this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Delta Opioid Receptor-Mediated Antidepressant-Like Effects of this compound in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [3H]this compound receptor binding in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Radioligand binding assays: from opiate receptors to drug discovery mainstay. | Revvity [revvity.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. resources.revvity.com [resources.revvity.com]

- 13. Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. elifesciences.org [elifesciences.org]

Preclinical Studies on the Physiological Effects of Diprenorphine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diprenorphine is a potent opioid receptor ligand with a complex pharmacological profile, acting as a high-affinity antagonist at the µ-opioid receptor (MOR) and a partial agonist at the δ-opioid (DOR) and κ-opioid (KOR) receptors. This unique profile confers a range of physiological effects that have been explored in various preclinical models. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its receptor binding characteristics, in vivo physiological effects, and the experimental protocols used to elucidate these properties. While quantitative data on the physiological effects of this compound are limited in the publicly available literature, this guide summarizes the existing knowledge and provides detailed methodologies to facilitate further research.

Receptor Binding Affinity

This compound exhibits high affinity for all three major opioid receptor subtypes. Its binding characteristics are typically determined through competitive radioligand binding assays, where it is often used as a radiolabeled antagonist ([³H]this compound) to characterize other opioid ligands.

| Receptor Subtype | Ligand | Preparation | Kᵢ (nM) | Reference |

| µ-Opioid Receptor | [³H]this compound | NMB cell membranes | - | [1] |

| δ-Opioid Receptor | [³H]this compound | NMB cell membranes | - | [1] |

| κ-Opioid Receptor | [³H]this compound | NMB cell membranes | - | [1] |

Pharmacodynamics and Physiological Effects

This compound's mixed antagonist/partial agonist profile results in a complex array of physiological effects. Preclinical studies have primarily focused on its impact on the central nervous system.

Central Nervous System Effects

-

Antagonism of µ-Opioid Agonists: this compound effectively reverses the physiological effects of µ-opioid receptor agonists like morphine and etorphine.

-

Antidepressant-like Effects: In rodent models of depression, such as the tail suspension test, acute administration of this compound has been shown to produce antidepressant-like effects.[2] This effect is believed to be mediated through its partial agonist activity at the δ-opioid receptor.[2]

-

Modulation of Seizure Threshold: this compound has demonstrated the ability to inhibit convulsions induced by full δ-opioid agonists, while also potentiating pentylenetetrazole-induced convulsions.[2]

Cardiovascular, Respiratory, and Gastrointestinal Effects

Specific quantitative preclinical data on the direct effects of this compound on the cardiovascular, respiratory, and gastrointestinal systems are limited. However, based on its receptor profile, the following effects can be inferred:

-

Cardiovascular: As a µ-opioid antagonist, this compound would be expected to counteract the bradycardia and hypotension often associated with µ-agonists. The cardiovascular effects of its partial agonism at δ and κ receptors are less clear and likely complex.

-

Respiratory: this compound is expected to antagonize the respiratory depression induced by µ-opioid agonists. Its intrinsic effect on respiration as a δ/κ partial agonist is not well-characterized in preclinical studies.

-

Gastrointestinal: By blocking µ-opioid receptors, this compound would likely antagonize the constipating effects of µ-agonists. The impact of its partial agonism at δ and κ receptors on gastrointestinal motility is not well-defined.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the preclinical physiological effects of this compound.

In Vitro Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for opioid receptors.

Objective: To determine the inhibition constant (Kᵢ) of a test compound for µ, δ, and κ opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells, or brain tissue homogenates).

-

Radioligand (e.g., [³H]this compound).

-

Test compound (unlabeled this compound).

-

Non-specific binding control (e.g., Naloxone).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus (cell harvester).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Prepare cell membranes expressing the opioid receptor of interest according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Radioligand + Membrane preparation + Assay buffer.

-

Non-specific Binding: Radioligand + Membrane preparation + High concentration of a non-labeled antagonist (e.g., Naloxone).

-

Competition: Radioligand + Membrane preparation + Serial dilutions of the test compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥), where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.

-

Caption: Workflow for an in vitro radioligand binding assay.

Mouse Tail Suspension Test

This protocol describes a behavioral assay used to screen for antidepressant-like activity.

Objective: To assess the antidepressant-like effects of a test compound by measuring the duration of immobility in mice suspended by their tails.

Materials:

-

Male mice (e.g., C57BL/6).

-

Tail suspension apparatus.

-

Adhesive tape.

-

Video recording and analysis software.

Procedure:

-

Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.

-

Drug Administration: Administer the test compound (e.g., this compound) or vehicle via the desired route (e.g., intraperitoneal) at a specified time before the test.

-

Suspension: Suspend each mouse individually by its tail from the suspension bar using adhesive tape. The mouse should be positioned so that it cannot touch any surfaces.

-

Recording: Video record the behavior of the mouse for a 6-minute period.

-

Scoring: Analyze the video recording to determine the total duration of immobility during the test period. Immobility is defined as the absence of any movement except for respiration.

-

Data Analysis: Compare the duration of immobility between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant decrease in immobility time in the drug-treated group is indicative of an antidepressant-like effect.

Caption: Experimental workflow for the mouse tail suspension test.

Signaling Pathways

This compound's partial agonism at δ and κ-opioid receptors initiates intracellular signaling cascades, primarily through the activation of inhibitory G-proteins (Gᵢ/Gₒ).

Delta-Opioid Receptor Partial Agonist Signaling

Activation of DOR by a partial agonist like this compound leads to the dissociation of the G-protein into its Gαᵢ/ₒ and Gβγ subunits. This initiates downstream signaling events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of MAPK pathways. The extent of G-protein activation and subsequent signaling is lower than that produced by a full agonist.

Caption: Simplified signaling pathway for a δ-opioid receptor partial agonist.

Kappa-Opioid Receptor Partial Agonist Signaling

Similar to DOR, partial agonism at the KOR by this compound activates Gᵢ/Gₒ proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channels. Additionally, KOR activation can lead to the recruitment of β-arrestin, which can mediate distinct downstream signaling events and receptor desensitization. The balance between G-protein and β-arrestin signaling can vary between different partial agonists.

Caption: G-protein and β-arrestin signaling pathways for a κ-opioid receptor partial agonist.

Preclinical Toxicology and Safety Pharmacology

-

Acute Toxicity Studies: To determine the median lethal dose (LD₅₀) and identify signs of acute toxicity.

-

Repeat-Dose Toxicity Studies: To evaluate the toxicological effects of repeated administration over various durations in at least two species (one rodent, one non-rodent).

-

Safety Pharmacology Core Battery: To assess the effects on vital functions, including the cardiovascular, respiratory, and central nervous systems.

-

Genotoxicity Studies: To evaluate the potential for the compound to damage genetic material.

-

Reproductive and Developmental Toxicity Studies: To assess the potential effects on fertility, embryonic-fetal development, and pre- and postnatal development.

Given this compound's potent opioid receptor activity, safety pharmacology studies would be particularly important to characterize its effects on vital functions in the absence of a µ-agonist.

Conclusion and Future Directions

This compound's unique pharmacological profile as a µ-opioid receptor antagonist and a δ/κ-opioid receptor partial agonist presents a compelling area for further research. The available preclinical data highlight its potential as a tool for studying the opioid system and as a lead compound for the development of novel therapeutics, particularly for central nervous system disorders such as depression. However, a significant gap exists in the publicly available quantitative data regarding its pharmacokinetics, and its effects on major physiological systems, as well as its comprehensive safety profile. Future preclinical studies should aim to address these knowledge gaps to fully elucidate the therapeutic potential and safety of this compound.

References

Diprenorphine: A Comprehensive Technical Guide for Neurobiological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diprenorphine is a potent, non-selective opioid ligand that has carved a significant niche as a research tool in neurobiology.[1] Its unique pharmacological profile, characterized by high affinity for all three major opioid receptor subtypes—mu (µ), delta (δ), and kappa (κ)—makes it an invaluable asset for studying the endogenous opioid system.[1][2] This technical guide provides an in-depth overview of this compound's properties, its application in experimental settings, and detailed protocols for its use, with a focus on its role in neuroimaging and receptor binding studies.

Pharmacological Profile

This compound is classified as a weak partial agonist at the µ, δ, and κ-opioid receptors with high affinity and is also functionally considered a potent opioid antagonist.[1][3] This dual characteristic means that in the absence of other opioids, it can elicit a minimal response, while in their presence, it acts as a competitive antagonist, displacing them from the receptors.[1] This property is particularly useful for reversing the effects of highly potent opioids like etorphine and carfentanil, especially in veterinary medicine for tranquilizing large animals.[1][4]

Binding Affinities

This compound's utility as a non-selective ligand is underscored by its subnanomolar affinity for all three opioid receptor subtypes.[2] Quantitative data on its binding affinities are summarized in the table below.